molecular formula C18H18ClN7O3 B2823129 ethyl 2-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate CAS No. 923515-56-4

ethyl 2-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate

Cat. No.: B2823129
CAS No.: 923515-56-4
M. Wt: 415.84
InChI Key: ITKMNWKCZGXRQR-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core fused with a piperazine ring and a 4-chlorophenyl substituent. Its structure combines a triazole ring (known for metabolic stability and bioactivity) with a pyrimidine scaffold (common in nucleotide analogs and kinase inhibitors). This compound’s design suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors associated with inflammatory or oncological pathways .

Properties

IUPAC Name

ethyl 2-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN7O3/c1-2-29-18(28)17(27)25-9-7-24(8-10-25)15-14-16(21-11-20-15)26(23-22-14)13-5-3-12(19)4-6-13/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKMNWKCZGXRQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazolopyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 4-chlorophenylhydrazine and ethyl acetoacetate under acidic or basic conditions.

    Introduction of the piperazine moiety: The triazolopyrimidine intermediate is then reacted with piperazine in the presence of a suitable catalyst to form the desired product.

    Esterification: The final step involves the esterification of the intermediate with ethyl chloroformate to yield this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 2-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The presence of the piperazine moiety may enhance its binding affinity and selectivity towards certain targets.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-Pyrazolo[1,5-a]Pyrimidin-7(4H)-One (MK86)

  • Core Structure: Pyrazolo[1,5-a]pyrimidinone (vs. triazolo[4,5-d]pyrimidine in the target compound).
  • Substituents : 4-Chlorophenyl at position 1 (similar to the triazole-linked chlorophenyl in the target).
  • Synthesis: Prepared via condensation of 3-oxo-3-(pyridin-3-yl)propanenitrile and ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate, yielding 3% after purification .
  • Lower synthetic yield (3%) compared to typical triazolo-pyrimidine derivatives (yields often 10–20% in analogous reactions).

Ethyl 3-(4-Chlorophenyl)-2-(Dipentyl-Amino)-4-Oxo-5-Phenyl-4,5-Dihydro-3H-Pyrrolo[3,2-d]Pyrimidine-7-Carboxylate

  • Core Structure : Pyrrolo[3,2-d]pyrimidine (vs. triazolo[4,5-d]pyrimidine).
  • Substituents: 4-Chlorophenyl, dipentylamino, and phenyl groups.
  • Characterization : Single-crystal X-ray data confirmed a disordered pyrrolo-pyrimidine system with mean C–C bond length = 0.005 Å and R factor = 0.054 .
  • Key Differences: The pyrrolo-pyrimidine core introduces a five-membered ring with reduced aromaticity compared to the triazolo-pyrimidine scaffold. The dipentylamino group may enhance lipophilicity but reduce aqueous solubility relative to the target compound’s piperazine-oxoacetate system.

Physicochemical and Pharmacological Properties

Property Target Compound MK86 Pyrrolo-Pyrimidine
Molecular Weight ~458.9 g/mol (estimated) 275.7 g/mol 544.0 g/mol
Core Heterocycle Triazolo[4,5-d]pyrimidine Pyrazolo[1,5-a]pyrimidinone Pyrrolo[3,2-d]pyrimidine
Key Functional Groups Piperazine, 2-oxoacetate, 4-chlorophenyl 4-Chlorophenyl, pyridinyl Dipentylamino, phenyl
Synthetic Yield Not reported 3% Not reported
Crystallinity Not characterized Amorphous solid Ordered crystal lattice

Q & A

Basic Research Questions

Q. What are the recommended synthesis pathways for ethyl 2-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate?

  • Methodological Answer : The synthesis involves multi-step routes, typically starting with the formation of the triazolopyrimidine core followed by piperazine coupling and oxoacetate functionalization. Key steps include:

  • Core Formation : Cyclocondensation of substituted pyrimidines with azides under reflux (195–230°C) using solvents like ethanol or DMF .
  • Piperazine Coupling : Nucleophilic substitution reactions with ethyl chlorooxoacetate, requiring catalysts (e.g., palladium on carbon) and controlled pH (6–8) to minimize side products .
  • Yield Optimization : Reaction yields (40–70%) depend on solvent purity and catalyst loading .

Q. How can solubility and stability be assessed for this compound in preclinical studies?

  • Methodological Answer :

  • Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 4–9) via shake-flask method. Evidence suggests moderate solubility in polar aprotic solvents (e.g., DMF) but limited aqueous solubility .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH) over 4 weeks, monitored via HPLC. Triazolopyrimidine derivatives are prone to hydrolysis under acidic conditions .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., 4-chlorophenyl at C3) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected ~500–550 g/mol) .
  • X-ray Crystallography : For structural elucidation; similar compounds show planar triazolopyrimidine cores .

Advanced Research Questions

Q. How can conflicting biological activity data for triazolopyrimidine derivatives be resolved?

  • Methodological Answer : Contradictions often arise from assay conditions (e.g., cell line variability) or impurities. Strategies include:

  • Reproducibility Checks : Re-test compounds in standardized assays (e.g., NCI-60 panel for anticancer activity) .
  • Purity Validation : Use LC-MS (>95% purity) to rule out side products .
  • Mechanistic Studies : Compare target binding (e.g., kinase inhibition) across derivatives to isolate substituent effects .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model interactions with biological targets (e.g., EGFR kinase). The 4-chlorophenyl group enhances hydrophobic binding in ATP pockets .
  • QSAR Models : Train models on analogs (e.g., IC50 data from triazolopyrimidine libraries) to predict activity .
  • DFT Calculations : Assess electronic effects of substituents (e.g., electron-withdrawing Cl) on reactivity .

Q. How can reaction yields be improved during scale-up synthesis?

  • Methodological Answer :

  • Process Optimization : Use flow chemistry for piperazine coupling to enhance mixing and reduce side reactions .
  • Catalyst Screening : Test Pd/C vs. CuI catalysts for Suzuki-Miyaura couplings; Pd/C improves yields by 15–20% .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Key Considerations for Researchers

  • Data Contradictions : Cross-validate biological assays with orthogonal methods (e.g., SPR for binding affinity vs. cell viability) .
  • Advanced Modeling : Integrate machine learning with experimental data to prioritize synthetic routes .

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